H-Ala-Ala-Pro-pNA HCl
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Overview
Description
H-Ala-Ala-Pro-pNA HCl, also known as N-(2-Acetamido)-2-[(2-acetamido-3-(4-nitroanilino)propanoyl)amino]propanamide hydrochloride, is a synthetic peptide substrate. It is commonly used in biochemical assays to study enzyme activity, particularly for enzymes like dipeptidyl peptidase and prolyl tripeptidyl peptidase. This compound is characterized by its chromogenic properties, which allow for easy detection and quantification of enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Ala-Ala-Pro-pNA HCl typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process includes:
Coupling Reactions: The amino acids are sequentially added to a solid resin support. Each coupling step involves the activation of the carboxyl group of the incoming amino acid, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: After each coupling, the protecting group on the amino terminus is removed, usually with trifluoroacetic acid (TFA).
Cleavage from Resin: Once the peptide chain is fully assembled, it is cleaved from the resin using a strong acid like TFA, which also removes side-chain protecting groups.
Purification: The crude peptide is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of bulk reagents and optimized reaction conditions helps to scale up the process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
H-Ala-Ala-Pro-pNA HCl can undergo various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis by peptidases results in the cleavage of peptide bonds, releasing smaller peptide fragments and p-nitroaniline.
Oxidation and Reduction: The nitro group on the p-nitroaniline moiety can undergo redox reactions, although these are less common in typical biochemical assays.
Substitution: The amide bonds in the peptide chain can be targeted for substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Enzymes like dipeptidyl peptidase and prolyl tripeptidyl peptidase in buffered aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Major Products
Hydrolysis: Produces smaller peptides and p-nitroaniline, which is detectable due to its chromogenic properties.
Oxidation and Reduction: Alters the nitro group, potentially forming amino derivatives or other oxidized products.
Scientific Research Applications
H-Ala-Ala-Pro-pNA HCl is widely used in scientific research due to its utility as a chromogenic substrate. Its applications include:
Enzyme Activity Assays: Used to measure the activity of peptidases, particularly dipeptidyl peptidase and prolyl tripeptidyl peptidase.
Drug Development: Helps in screening potential inhibitors of peptidases, which are targets for therapeutic interventions in diseases like diabetes and cancer.
Biochemical Studies: Facilitates the study of enzyme kinetics and mechanisms.
Industrial Enzyme Production: Used in quality control to assess the activity of industrially produced enzymes.
Mechanism of Action
The primary mechanism of action for H-Ala-Ala-Pro-pNA HCl involves its role as a substrate for specific peptidases. When these enzymes cleave the peptide bonds, p-nitroaniline is released. The release of p-nitroaniline, which is chromogenic, allows for the quantification of enzyme activity by measuring the absorbance at a specific wavelength (typically around 405 nm).
Comparison with Similar Compounds
Similar Compounds
H-Ala-Pro-pNA HCl: Another chromogenic substrate used for similar enzyme assays but with a shorter peptide chain.
H-Gly-Pro-pNA HCl: Used for studying prolyl peptidases with a different peptide sequence.
Suc-Ala-Ala-Pro-pNA: A succinylated version that may have different solubility and stability properties.
Uniqueness
H-Ala-Ala-Pro-pNA HCl is unique due to its specific peptide sequence, which makes it a preferred substrate for certain peptidases. Its chromogenic properties and the ease of detection of p-nitroaniline release make it highly valuable in biochemical assays.
Properties
IUPAC Name |
1-[2-(2-aminopropanoylamino)propanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O5.ClH/c1-10(18)15(23)19-11(2)17(25)21-9-3-4-14(21)16(24)20-12-5-7-13(8-6-12)22(26)27;/h5-8,10-11,14H,3-4,9,18H2,1-2H3,(H,19,23)(H,20,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKUAVHCDNGKPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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